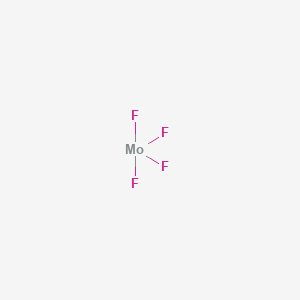

Molybdenum tetrafluoride

Description

Properties

CAS No. |

23412-45-5 |

|---|---|

Molecular Formula |

F4Mo |

Molecular Weight |

171.9 g/mol |

IUPAC Name |

tetrafluoromolybdenum |

InChI |

InChI=1S/4FH.Mo/h4*1H;/q;;;;+4/p-4 |

InChI Key |

LNDHQUDDOUZKQV-UHFFFAOYSA-J |

SMILES |

F[Mo](F)(F)F |

Canonical SMILES |

F[Mo](F)(F)F |

Other CAS No. |

23412-45-5 |

Origin of Product |

United States |

Current Research Landscape of Molybdenum Tetrafluoride

Significance within Inorganic Fluorine Chemistry

Molybdenum tetrafluoride holds a specific place in inorganic fluorine chemistry, primarily as a member of the transition metal tetrafluoride family. Its significance stems from its role as a potential precursor for the synthesis of other molybdenum compounds and its applications in materials science. cymitquimica.com Research indicates that MoF₄ can be utilized in the production of molybdenum-containing materials. cymitquimica.com

The compound's reactivity is a key area of study. It is known to be a water-insoluble molybdenum source, which is a useful characteristic for applications sensitive to oxygen. americanelements.com In the broader context of fluorine chemistry, which involves everything from oil refining to the synthesis of pharmaceuticals, metal fluorides like MoF₄ are crucial for developing new materials and chemical processes. americanelements.com Investigations have explored the catalytic properties of this compound, particularly in facilitating the introduction of fluorine into organic molecules, a process known as fluorination. It has also been studied for its potential to promote the transformation of hydrocarbons.

Historical Context of Molybdenum Fluoride (B91410) Research

The study of molybdenum and its compounds has a long history. The element itself was first identified as a distinct entity in 1778 by Carl Wilhelm Scheele, and the metal was isolated in 1781 by Peter Jacob Hjelm. wikipedia.org However, for over a century, it had limited industrial applications due to the difficulties in its extraction and processing. wikipedia.org

The field of fluorine chemistry began to take shape significantly in the early 20th century, with initial research focusing on the effects of fluoride, which eventually led to major advancements in dental health. nih.gov Specific scientific studies on the fluorides of molybdenum appeared later. Foundational work on molybdenum and vanadium fluorides was published in the late 1940s. rsc.orgosti.gov The 1950s saw further progress, with reports on the synthesis of hexafluoridomolybdates(V) in 1957. researchgate.net These early studies laid the groundwork for understanding the complex interactions between molybdenum and fluorine, leading to the eventual characterization of various molybdenum fluorides, including MoF₄.

Table 2: Key Historical Milestones

| Year | Milestone | Source(s) |

|---|---|---|

| 1778 | Carl Wilhelm Scheele identifies molybdena as an ore of a new element. | wikipedia.org |

| 1781 | Peter Jacob Hjelm isolates molybdenum metal. | wikipedia.org |

| 1901 | Modern fluoride research begins with dental studies in Colorado. | nih.gov |

| 1949 | Publication of "Studies on the fluorides of molybdenum and vanadium". | rsc.orgosti.gov |

| 1957 | First report on the synthesis of hexafluoridomolybdates(V), A[MoF₆] (A= Na – Cs). | researchgate.net |

Contemporary Challenges and Emerging Research Avenues for this compound

Current research on this compound and related compounds faces several challenges while also exploring new applications. A primary challenge is the synthesis and handling of such reactive materials. The synthesis of MoF₄ can be complex, and details on scalable, high-purity production methods are not widely published. shef.ac.ukwebelements.com

Despite these challenges, emerging research avenues are promising. One of the most significant areas is in materials science for the electronics industry. While much of the recent work focuses on the more volatile molybdenum hexafluoride (MoF₆), this research highlights the potential utility of molybdenum-fluorine compounds in advanced manufacturing processes like atomic layer deposition (ALD) and atomic layer etching (ALE). wikipedia.orgresearchgate.netacs.org For instance, MoF₆ is used in the chemical vapor deposition of molybdenum films and as a mediator in the selective deposition of other materials for creating nanoscale electronic components. wikipedia.orgresearchgate.net Thermal ALE of materials like molybdenum disulfide (MoS₂) using MoF₆ is also an active area of investigation for the precise manufacturing of 2D materials. acs.org

Another advanced application area is in nuclear technology. Molybdenum fluorides are studied for their behavior in molten salt reactors, which presents a potential route for producing molybdenum-99, a critical medical isotope. osti.gov Furthermore, advanced analytical techniques like X-ray absorption spectroscopy are crucial for characterizing the structure and electronic properties of complex materials, but interpreting the data for metal fluorides presents its own set of challenges that researchers are actively working to overcome. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | MoF₄ |

| Molybdenum Hexafluoride | MoF₆ |

| Molybdenum Disulfide | MoS₂ |

| Molybdenum Trifluoride | MoF₃ |

| Molybdenum(V) bromide tetrafluoride | MoBrF₄ |

| Molybdenum(VI) tetrabromide difluoride | MoBr₄F₂ |

| Molybdenum Oxide | MoO |

| Molybdenum Dioxide | MoO₂ |

| Molybdenum Trioxide | MoO₃ |

| Molybdenum Dichloride | MoCl₂ |

| Molybdenum Trichloride | MoCl₃ |

| Molybdenum Tetrachloride | MoCl₄ |

| Molybdenum Pentachloride | MoCl₅ |

| Molybdenum Hexachloride | MoCl₆ |

| Molybdenum Tribromide | MoBr₃ |

| Molybdenum Tetrabromide | MoBr₄ |

| Molybdenum Diiodide | MoI₂ |

| Molybdenum Triiodide | MoI₃ |

| Molybdenum Tetraiodide | MoI₄ |

| Dimolybdenum Trisulfide | Mo₂S₃ |

| Molybdenum Diselenide | MoSe₂ |

| Molybdenum Oxytetrafluoride | MoOF₄ |

| Molybdenum Dioxydifluoride | MoO₂F₂ |

| Vanadium Fluorides | VFₓ |

| Hydrofluoric Acid | HF |

| Uranium Hexafluoride | UF₆ |

| Tungsten Hexafluoride | WF₆ |

| Zinc Oxide | ZnO |

| Titanium Dioxide | TiO₂ |

| Aluminum Oxide | Al₂O₃ |

| Silane | SiH₄ |

| Water | H₂O |

| Hydrogen Iodide | HI |

| Sulfur Dioxide | SO₂ |

| Lead Sulfide (B99878) (Galena) | PbS |

| Carbon | C |

| Fluorine | F₂ |

Synthetic Methodologies for Molybdenum Tetrafluoride

Direct Fluorination Pathways

Direct fluorination involves the reaction of a fluorine source with molybdenum metal or its compounds. These pathways can be challenging to control for the selective synthesis of molybdenum tetrafluoride due to the existence of other stable molybdenum fluorides.

Fluorination of Elemental Molybdenum

The direct reaction of elemental molybdenum with fluorine gas typically yields a mixture of molybdenum fluorides, including this compound (MoF₄), molybdenum pentafluoride (MoF₅), and molybdenum hexafluoride (MoF₆). rsc.org The formation of a specific fluoride (B91410) is highly dependent on the reaction conditions such as temperature and the concentration of fluorine.

The reaction between heated molybdenum and fluorine molecules has been observed to produce MoF₄ alongside MoF₆ and trimeric molybdenum pentafluoride, (MoF₅)₃. rsc.org Achieving a high yield of this compound through this method is difficult, as the reaction tends to favor the formation of the thermodynamically more stable and volatile molybdenum hexafluoride, especially in an excess of fluorine. The reaction of molybdenum with fluorine gas begins at room temperature, with the rate of reaction increasing with temperature. elmettechnologies.com Precise control of stoichiometry and temperature is crucial to enhance the yield of MoF₄ and minimize the formation of higher fluorides.

Reaction Conditions for Direct Fluorination of Molybdenum:

| Reactants | Temperature | Products | Notes |

| Mo(s) + F₂(g) | Heated | MoF₄(g), MoF₅(g), MoF₆(g) | Product distribution is sensitive to reaction conditions. rsc.org |

Controlled Fluorination Reactions (e.g., MoCl₅ with HF)

While the fluorination of molybdenum chlorides with hydrogen fluoride (HF) is a potential pathway for the synthesis of molybdenum fluorides, specific details regarding the controlled reaction of molybdenum pentachloride (MoCl₅) with HF to selectively produce this compound are not well-documented in the available scientific literature. This suggests that this particular route may not be a common or established method for the synthesis of MoF₄.

Reductive Synthesis Approaches

Reductive methods provide more controlled pathways to this compound, often starting from higher oxidation state molybdenum fluorides. These approaches include the reduction of higher fluorides and disproportionation reactions.

Reduction of Higher Molybdenum Fluorides (e.g., MoF₅)

A well-established method for the synthesis of this compound involves the reduction of molybdenum pentafluoride. This can be achieved through the thermal disproportionation of MoF₅. When heated to approximately 165 °C, molybdenum pentafluoride undergoes a disproportionation reaction to yield this compound and molybdenum hexafluoride.

2 MoF₅ → MoF₄ + MoF₆

This reaction provides a cleaner route to MoF₄ compared to direct fluorination of the metal, as the products can be separated based on their different volatilities. MoF₆ is significantly more volatile than MoF₄.

Disproportionation Reactions Yielding this compound

Another significant synthetic route to this compound is the disproportionation of molybdenum trifluoride (MoF₃). When heated to temperatures above 600 °C under vacuum, solid MoF₃ disproportionates to yield elemental molybdenum and higher gaseous molybdenum fluorides, including MoF₄. osti.gov

Sublimation of MoF₃(s) → Mo(s) + MoF₄(g) + MoF₅(g)

This method is a viable route for producing gaseous this compound for further reactions or for characterization by gas-phase techniques.

Summary of Disproportionation Reactions:

| Starting Material | Temperature | Products |

| Molybdenum Pentafluoride (MoF₅) | ~165 °C | This compound (MoF₄), Molybdenum Hexafluoride (MoF₆) |

| Molybdenum Trifluoride (MoF₃) | > 600 °C (943 K) | Molybdenum (Mo), this compound (MoF₄), Molybdenum Pentafluoride (MoF₅) |

This compound Formation as an Intermediate in Fluorination Processes

The formation of this compound as a transient or intermediate species in various fluorination processes is plausible, given the multiple oxidation states of molybdenum. However, specific and detailed research findings explicitly identifying MoF₄ as an intermediate in processes such as chemical vapor deposition (CVD) of molybdenum or other fluorination reactions are limited in the currently available scientific literature. While the existence of MoF₄ in the gas phase above heated lower molybdenum fluorides is established, its definitive role as a key intermediate in broader fluorination processes remains an area for further investigation.

Optimization of Synthesis Conditions for this compound Purity and Yield

The synthesis of pure this compound (MoF₄) is a challenging endeavor due to the propensity for the formation of other stable molybdenum fluorides, such as Molybdenum Pentafluoride (MoF₅) and Molybdenum Hexafluoride (MoF₆). The optimization of reaction conditions is therefore critical to maximize the yield and purity of MoF₄. Research has identified several synthetic routes, with the control of temperature and the nature of the reactants being paramount.

One of the key methods for producing this compound is through the thermal disproportionation of lower molybdenum fluorides. A notable example is the heating of Molybdenum Trifluoride (MoF₃). Detailed studies of the vapor phase composition above heated MoF₃ have provided specific data on the product distribution. When MoF₃ is heated to 943 K (670 °C), it disproportionates to yield a vapor consisting of this compound and Molybdenum Pentafluoride. Mass spectrometry combined with electron diffraction has quantified the composition of this vapor, revealing it to be comprised of 78.5% MoF₄ and 21.5% MoF₅. Current time information in Phelps County, US. This finding underscores the importance of temperature control in this synthetic route; while it produces a significant proportion of MoF₄, the product is inherently a mixture, necessitating subsequent purification steps to isolate the desired compound.

Another established method for the synthesis of this compound involves the reaction between a higher fluoride of molybdenum and elemental molybdenum. Specifically, the reaction of Molybdenum Pentafluoride with molybdenum metal in a nickel capsule at 400°C has been reported as a viable synthetic pathway. researchgate.net This method relies on the reduction of the higher oxidation state of molybdenum by the elemental metal. The purity and yield of MoF₄ in this reaction are highly dependent on the stoichiometry of the reactants and the reaction temperature. An excess of molybdenum metal would favor the complete conversion of MoF₅, while elevated temperatures could lead to further disproportionation of the MoF₄ product itself. researchgate.net

Furthermore, the direct fluorination of molybdenum metal is a common method for producing molybdenum fluorides. However, this reaction typically yields a mixture of products, including MoF₄, MoF₅ (often as a trimer, (MoF₅)₃), and MoF₆. Current time information in Phelps County, US. The optimization of this process to selectively yield MoF₄ involves careful control over the reaction temperature, pressure, and the flow rate of the fluorine gas. While specific parameters for maximizing MoF₄ yield are not extensively detailed in readily available literature, the general principles of solid-gas reactions apply. Lower temperatures and careful control of the fluorine concentration would theoretically favor the formation of lower fluorides like MoF₄.

The data from these synthetic methodologies highlight the critical parameters that must be controlled to optimize the purity and yield of this compound.

Interactive Data Table: Synthesis Parameters for this compound

| Synthetic Method | Precursors | Temperature (°C) | Product Composition | Purity/Yield Notes |

| Thermal Disproportionation | Molybdenum Trifluoride (MoF₃) | 670 | 78.5% MoF₄, 21.5% MoF₅ (in vapor phase) | Yields a mixture requiring separation. |

| Reduction of Higher Fluoride | Molybdenum Pentafluoride (MoF₅), Molybdenum (Mo) | 400 | This compound (MoF₄) | Stoichiometry and temperature are critical for purity. |

| Direct Fluorination | Molybdenum (Mo), Fluorine (F₂) | Variable | Mixture of MoF₄, (MoF₅)₃, MoF₆ | Selectivity is highly dependent on reaction conditions. |

Structural Elucidation of Molybdenum Tetrafluoride and Analogous Systems

Gas-Phase Molecular Structure of Molybdenum Tetrafluoride

In the vapor phase, this compound (MoF₄) has been identified as having a tetrahedral geometry. rsc.org This structure was determined through investigations using a combination of electron diffraction and mass spectrometry on the vapors produced by heating solid molybdenum trifluoride (MoF₃) to 943 K. rsc.org The analysis of the electron diffraction data, after accounting for the presence of molybdenum pentafluoride (MoF₅) in the vapor, confirmed the Td symmetry for the MoF₄ molecule. rsc.org

Experimental studies have provided precise measurements for the bond lengths within the gaseous MoF₄ molecule. rsc.orgresearchgate.net These findings are crucial for understanding the fundamental properties of the isolated molecule before considering the intermolecular interactions that dominate in the solid state.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Geometry | Tetrahedral | Electron Diffraction |

| Mo-F Bond Length (ra) | 1.8491(9) Å | Electron Diffraction |

| Mo-F Bond Length (re) | 1.827(3) Å | Electron Diffraction |

Solid-State Structural Investigations

The structure of this compound in the solid state is markedly different from its gaseous form, exhibiting a preference for forming extended structures to achieve a more stable six-coordinate environment around the molybdenum atom.

Polymeric Architectures (e.g., Fluorine-Bridged Chains in Related Molybdenum Sulfide (B99878) Tetrafluoride)

While a detailed crystal structure for polymeric MoF₄ is not extensively documented, its analogues provide significant insight into its likely solid-state architecture. The related compound, molybdenum sulfide tetrafluoride (MoSF₄), has been shown by X-ray crystallography to form infinite fluorine-bridged chains in the solid state. acs.orgacs.org In this structure, each molybdenum atom is octahedrally coordinated. This coordination is achieved by bonding to a sulfur atom, three terminal fluorine atoms, and two fluorine atoms that act as bridges to adjacent MoSF₄ units. acs.orgbac-lac.gc.ca

This polymeric chain motif is a common feature in related molybdenum and tungsten oxyfluorides and sulfide fluorides, driven by the tendency of the metal center to achieve hexa-coordination. bac-lac.gc.ca For instance, molybdenum oxide tetrafluoride (MoOF₄) also adopts a polymeric structure with cis-bridging fluorine atoms linking the octahedral MoOF₅ units. bac-lac.gc.cawikipedia.orgresearchgate.net The bond lengths in these related structures highlight the difference between terminal and bridging fluorine atoms.

| Compound | Terminal Mo-F Bond Lengths (pm) | Bridging Mo-F Bond Lengths (pm) |

|---|---|---|

| Molybdenum Sulfide Tetrafluoride (MoSF₄) | 181.1(3) – 184.8(3) | Not specified in results |

| Molybdenum Oxide Tetrafluoride (MoOF₄) | 182(1) – 184(1) | 193(1) – 196(1) |

Oligomeric Forms and Aggregation Tendencies

In addition to forming infinite polymers, this compound and its analogues exhibit a tendency to form smaller, discrete clusters known as oligomers. Mass spectrometry studies of the vapor over heated MoF₃ revealed that the vapor consists of 78.5% MoF₄ and 21.5% MoF₅, indicating aggregation or disproportionation can occur at high temperatures. rsc.org

The formation of discrete, multi-unit anionic clusters is also observed. For example, computational studies on the related molybdenum sulfide tetrafluoride have analyzed the vibrational frequencies of the trimeric anion (MoSF₄)₃F⁻ to better understand the spectra of the solid polymer. acs.orgacs.org Similarly, reactions involving molybdenum oxide tetrafluoride can lead to the formation of the dimeric anion [Mo₂O₂F₉]⁻. acs.orguleth.ca This anion has been characterized by X-ray crystallography, revealing a structure where two MoOF₄ units are linked by a bridging fluorine atom. acs.org These examples underscore the propensity of these tetrafluoride systems to aggregate into stable oligomeric forms, both in the gas phase and as complex anions in the solid state.

Crystal Engineering and Structural Modification through Coordination

The structure of this compound derivatives can be systematically modified through the principles of crystal engineering, where coordination with various Lewis bases leads to the formation of new, complex crystalline solids. researchgate.net The strong Lewis acidity of molybdenum oxide tetrafluoride (MoOF₄), a close analogue, allows it to react with a wide array of neutral N- and O-donor ligands to form six-coordinate adducts. researchgate.netle.ac.uk

For example, the reaction of [MoOF₄(MeCN)] with ligands (L) such as triphenylphosphine (B44618) oxide (Ph₃PO), trimethylphosphine (B1194731) oxide (Me₃PO), and dimethylformamide (dmf) yields six-coordinate complexes of the type [MoOF₄(L)]. researchgate.netle.ac.uk The specific ligand used can direct the resulting crystal structure. Coordination with 2,2′-bipyridyl can even lead to a seven-coordinate species. le.ac.uk

Furthermore, coordination modulation, the addition of competing ligands during synthesis, has been shown to be a powerful tool for accessing different structural phases in metal-organic frameworks (MOFs). frontiersin.org This technique allows for programmable access to multiple, distinct framework structures from the same metal-ligand combination. frontiersin.org Reactions of MoOF₄ with noble-gas difluorides, such as KrF₂ and XeF₂, result in complexes like NgF₂·MOF₄ and XeF₂·2MOF₄, where the noble-gas difluoride acts as a ligand, coordinating to the molybdenum center through a fluorine bridge. nih.gov These studies demonstrate that the coordination environment of molybdenum can be precisely controlled to engineer novel solid-state materials with tailored structures.

Conformational Analysis and Isomerism of this compound Species

Isomerism, where compounds share the same molecular formula but have different structures, is a key concept in understanding the chemistry of this compound species. libretexts.orgallen.insolubilityofthings.com This can be divided into constitutional isomerism, where atoms are connected differently, and stereoisomerism, where atom connectivity is the same but their spatial arrangement differs. libretexts.orgsolubilityofthings.com

Conformational analysis, which examines the different spatial arrangements of a molecule, is relevant for adducts of molybdenum fluorides. For instance, DFT calculations on the MoF₆(NC₅H₅) adduct, formed between molybdenum hexafluoride and pyridine (B92270), identified multiple stable conformers. nih.govresearchgate.net The lowest-energy structure involves a staggered arrangement of the pyridine ligand with respect to the Mo-F bonds, while a slightly less stable eclipsed conformation is observed in the crystal structure. nih.gov This highlights that different conformers can be very close in energy.

For octahedral complexes derived from MoF₄, such as a hypothetical [MoF₄L₂] species where L is a neutral ligand, stereoisomerism is possible. The two ligands, L, could be arranged adjacent to each other in a cis configuration or opposite each other in a trans configuration. These isomers would have the same chemical formula and atom connectivity but different geometric arrangements and, consequently, different physical and chemical properties. While no specific isomers of a simple MoF₄L₂ complex are detailed in the search results, the fundamental principles of coordination chemistry dictate that such isomerism is expected and would be a critical aspect of its structural chemistry.

Chemical Bonding Analysis in Molybdenum Tetrafluoride Systems

Electronic Structure and Oxidation State Investigations

Molybdenum tetrafluoride is a compound where molybdenum exists in the +4 oxidation state. webelements.comshef.ac.uk This is one of the two most stable oxidation states for molybdenum, the other being +6. wikipedia.org The electronic configuration of the molybdenum atom is significantly influenced by the highly electronegative fluorine atoms, leading to a complex distribution of electron density.

Theoretical investigations using Density Functional Theory (DFT) have provided quantitative insights into the electronic structure of the tetrahedral MoF₄ molecule. These calculations determine the partial charges on the atoms, which help in understanding the degree of ionicity in the bonds. Two different methods for calculating these charges, Mulliken population analysis and a more advanced method known as DDEC6 (Density Derived Electrostatic and Chemical), yield different values but consistently show a significant positive charge on the molybdenum atom and a corresponding negative charge on each fluorine atom. rsc.org

According to one study, the Mulliken charges in MoF₄ are +1.548 for molybdenum and -0.387 for fluorine. rsc.org The DDEC6 method, which often provides a more chemically intuitive picture of charge distribution, calculates a higher charge separation, with a net atomic charge (NAC) of +3.042 on molybdenum and -0.761 on each fluorine atom. rsc.org

| Atom | Mulliken Charge | DDEC6 Net Atomic Charge (NAC) |

|---|---|---|

| Molybdenum (Mo) | +1.548 | +3.042 |

| Fluorine (F) | -0.387 | -0.761 |

Characterization of Molybdenum-Fluorine Bonding Characteristics

The bonding in this compound is characterized by a mix of ionic and covalent character. The molecule adopts a tetrahedral geometry in the gas phase. rsc.org Gas-phase electron diffraction experiments have determined the molybdenum-fluorine bond length (r_g) to be 1.836 Å. This is slightly longer than the Mo-F bond length observed in molybdenum hexafluoride (MoF₆), which is 1.817 Å in its octahedral geometry. rsc.orgwikipedia.org The shorter bond in MoF₆ can be attributed to the higher +6 oxidation state of molybdenum, which increases its effective nuclear charge and pulls the fluorine ligands closer.

The nature of the Mo-F bond can be further quantified using computational methods. The DDEC6 bond order for an individual Mo-F bond in MoF₄ is calculated to be 0.612. rsc.org A bond order of 1.0 would indicate a pure single covalent bond, so this lower value suggests a significant degree of ionic character, which is expected due to the large difference in electronegativity between molybdenum and fluorine.

| Compound | Oxidation State of Mo | Geometry | Mo-F Bond Length (Å) | Source |

|---|---|---|---|---|

| This compound (MoF₄) | +4 | Tetrahedral | 1.836 | |

| Molybdenum Hexafluoride (MoF₆) | +6 | Octahedral | 1.817 | wikipedia.org |

Influence of Ligand Coordination on Electronic Density Distribution

The electronic properties and bonding within molybdenum fluoride (B91410) systems are highly sensitive to the coordination of additional ligands. chemijournal.com Ligands modulate the electronic and steric environment of the central metal atom, which in turn affects the stability and reactivity of the resulting complex. chemijournal.com The ability of a ligand to split the d-orbitals of the metal ion, known as ligand field strength, is a critical factor. chemijournal.com

While adducts of MoF₄ are less common, studies on related molybdenum fluorides, such as MoF₆ and MoOF₄, clearly demonstrate these principles. Molybdenum fluorides act as Lewis acids, capable of accepting electron density from donor ligands. nih.govresearchgate.net For instance, when MoF₆ coordinates with one or two pyridine (B92270) ligands, there is a measurable donation of negative charge from the pyridine's nitrogen atom to the molybdenum center. nih.gov This charge donation reduces the calculated positive charge on the molybdenum atom and simultaneously causes the existing Mo-F bonds to lengthen. nih.gov This demonstrates that ligand coordination directly alters the electron density distribution across the entire molecule. nih.gov

Another important phenomenon is the trans-influence, where a ligand influences the bond directly opposite to it. lancs.ac.uk In pseudo-octahedral molybdenum complexes like [MoOF₅]⁻, the strong Mo=O double bond weakens and lengthens the Mo-F bond in the trans position compared to the four Mo-F bonds in the equatorial (cis) positions. lancs.ac.uk

| Compound | Calculated NPA Charge on Mo | Range of Mo-F Bond Lengths (Å) |

|---|---|---|

| MoF₆ | +2.40 | 1.815 - 1.820 |

| MoF₆(NC₅H₅) | +2.36 | 1.836 - 1.861 |

| MoF₆(NC₅H₅)₂ | +2.28 | 1.875 - 1.898 |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to analyze chemical bonding in detail. wikipedia.orgresearchgate.net NBO analysis translates complex wavefunctions into intuitive Lewis-like structures of bonds and lone pairs, quantifying orbital interactions and charge distributions. wikipedia.orgwisc.edu QTAIM analysis examines the topology of the total electron density to define atoms within a molecule and characterize the nature of the interactions between them through properties at the bond critical point (BCP). researchgate.netnih.gov

These methods have been applied to molybdenum fluoride systems to provide a deeper understanding of their bonding. For MoF₄, DDEC6 analysis, which is conceptually related to QTAIM's partitioning of electron density, provided the net atomic charges and bond orders discussed previously. rsc.org These values give a quantitative picture of the charge separation and covalent/ionic nature of the Mo-F bonds. rsc.org

In studies of ligand influence, NBO analysis has been particularly insightful. For the MoF₆-pyridine adducts, Natural Population Analysis (NPA), a feature of the NBO method, was used to calculate the charges on the molybdenum atom, confirming electron donation from the ligand. nih.gov Similarly, both NBO and QTAIM have been used to investigate the trans-influence in [MoOX₅]⁻ systems. lancs.ac.uk These analyses can identify the specific orbitals involved in bonding and quantify changes in electron density, providing a rigorous theoretical foundation for the observed structural changes. lancs.ac.uk

| System | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| MoF₄ | DDEC6 | Calculated Net Atomic Charge on Mo: +3.042; Mo-F Bond Order: 0.612. | rsc.org |

| MoF₆(NC₅H₅)ₓ | NBO (NPA) | NPA charge on Mo decreases with increasing coordination of pyridine ligands, indicating charge donation. | nih.gov |

| [MoOF₅]⁻ | NBO & QTAIM | Used to characterize and quantify the trans-influence, explaining the lengthening of the Mo-F bond opposite the Mo=O bond. | lancs.ac.uk |

Reactivity and Reaction Pathways of Molybdenum Tetrafluoride

Lewis Acidity Investigations and Electrophilic Behavior

The Lewis acidity of metal fluorides is a critical aspect of their chemical behavior, influencing their interactions with a wide range of neutral and anionic species. While detailed experimental and computational studies on the Lewis acidity of molybdenum tetrafluoride are not as abundant as for related compounds like MoOF₄ and MoF₅, its electrophilic character can be inferred from its chemical structure and the known trends in the periodic table.

As a transition metal fluoride (B91410) in a moderate oxidation state, MoF₄ is expected to exhibit Lewis acidic properties. The molybdenum center, with a +4 oxidation state, is electron-deficient and therefore capable of accepting electron pairs from Lewis bases. The high electronegativity of the fluorine atoms further enhances the electrophilicity of the molybdenum atom by withdrawing electron density.

While specific adducts of MoF₄ with Lewis bases are not extensively documented in the literature, it is reasonable to predict that it would react with various Lewis bases to form coordination complexes. The strength of its Lewis acidity would be influenced by factors such as the nature of the Lewis base and the reaction conditions.

Coordination Chemistry with Donor Ligands

The coordination chemistry of this compound with various donor ligands is a key area of its reactivity. The molybdenum(IV) center can accommodate additional ligands to expand its coordination sphere, typically leading to the formation of octahedral complexes.

While specific studies on the coordination of this compound with nitrogen-donor ligands are limited, the general behavior of molybdenum fluorides suggests that MoF₄ would form adducts with a variety of N-donor ligands. These ligands, possessing lone pairs of electrons on the nitrogen atom, can act as Lewis bases and coordinate to the electrophilic molybdenum center. Examples of such ligands would include ammonia, amines, pyridines, and nitriles. The resulting complexes would likely feature the MoF₄ unit with one or two coordinated nitrogen ligands, leading to five- or six-coordinate geometries. The stability and structure of these adducts would depend on the steric and electronic properties of the nitrogen-donor ligand.

Similar to nitrogen-donor ligands, oxygen-donor ligands are expected to form coordination complexes with this compound. The oxygen atom in ligands such as water, alcohols, ethers, ketones, and sulfoxides can donate a lone pair of electrons to the molybdenum center. While the direct reactions of MoF₄ with these ligands are not well-documented, related molybdenum oxytetrafluoride (MoOF₄) readily forms stable adducts with a range of O-donor ligands. researchgate.net It is plausible that MoF₄ would exhibit similar reactivity, leading to the formation of complexes of the type [MoF₄(L)ₓ], where L is an oxygen-donor ligand and x is typically 1 or 2.

The reactions of molybdenum fluorides with sulfur(IV) Lewis bases like sulfur dioxide (SO₂) have been investigated, primarily for molybdenum oxytetrafluoride. The dissolution of MoOF₄ in SO₂ leads to the formation of the adduct MoOF₄(OSO). acs.org In this complex, the sulfur dioxide molecule coordinates to the molybdenum center through one of its oxygen atoms.

While there is no direct experimental evidence for the formation of a MoF₄(OSO) adduct, it is conceivable that this compound would react similarly with SO₂. The sulfur dioxide would act as a Lewis base, donating electron density from one of its oxygen atoms to the Lewis acidic molybdenum center. The resulting adduct would likely feature a pseudo-octahedral geometry around the molybdenum atom. The stability of such an adduct would be a key factor in its isolation and characterization.

Redox Chemistry and Fluoride Exchange Reactions

Molybdenum can exist in a range of oxidation states, from -2 to +6, making the redox chemistry of its compounds particularly rich. This compound, with molybdenum in the +4 oxidation state, can participate in both oxidation and reduction reactions.

The oxidation of Mo(IV) to higher oxidation states, such as Mo(V) or Mo(VI), can be achieved with strong oxidizing agents. Conversely, reduction to lower oxidation states like Mo(III) or even the metallic state is also possible with suitable reducing agents. The specific products of these redox reactions would depend on the nature of the reactants and the reaction conditions.

Fluoride exchange reactions are also a characteristic feature of metal fluorides. In the context of this compound, fluoride exchange can occur with other fluoride-containing species in solution. While specific studies on fluoride exchange in MoF₄ are scarce, it is known that fluoride exchange occurs between labeled alkylfluorosilanes and molybdenum(VI) fluorides. rsc.org It is plausible that MoF₄ would also undergo such exchange processes, which can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. These reactions are important for understanding the dynamic behavior of fluoride ligands in coordination complexes.

Hydrolytic Stability and Hydrolysis Mechanisms of Molybdenum Fluorides

The hydrolytic stability of metal fluorides is a critical aspect of their handling and application, as they are often sensitive to moisture. Molybdenum fluorides, in general, are susceptible to hydrolysis. For instance, molybdenum hexafluoride (MoF₆) undergoes rapid hydrolysis in the presence of water to form molybdenum oxyfluorides and ultimately molybdenum trioxide (MoO₃). aip.org

This compound is also expected to be reactive towards water. wikipedia.org The hydrolysis process would likely involve the stepwise replacement of fluoride ligands with hydroxide (B78521) or oxide ligands. The initial step would be the coordination of a water molecule to the molybdenum center, followed by the elimination of hydrogen fluoride. This process would continue until all the fluoride ions are replaced, leading to the formation of molybdenum oxides or hydrated oxides.

The mechanism of hydrolysis for MoF₄ has not been elucidated in detail. However, studies on the hydrolysis of MoF₆ suggest a complex reaction pathway involving various intermediate species. aip.orgacs.org It is likely that the hydrolysis of MoF₄ would also proceed through a series of intermediate oxyfluoride species. The final product of the hydrolysis would depend on factors such as the temperature, pH, and the amount of water present.

Advanced Characterization Methodologies in Molybdenum Tetrafluoride Research

Vibrational Spectroscopy (Raman, Infrared, FTIR) for Structural Identification and Bonding Analysis

Vibrational spectroscopy is a powerful tool for determining the structure of molecules by probing their characteristic vibrational modes. For molybdenum tetrafluoride, these techniques have been instrumental in identifying its molecular geometry, particularly in matrix isolation studies.

Recent investigations involving the reaction of thermally evaporated molybdenum atoms with fluorine molecules, trapped in argon matrices, have utilized matrix isolation infrared (IR) spectroscopy to characterize the resulting molybdenum fluoride (B91410) species. rsc.org In these studies, a distinct absorption band at 675 cm⁻¹ has been assigned to the T₂ vibrational mode of tetrahedral MoF₄. rsc.org This assignment is in good agreement with earlier proposals and is supported by Density Functional Theory (DFT) calculations, which predict a tetrahedral geometry (Td symmetry) for the MoF₄ molecule. rsc.org

The calculated vibrational frequencies from these DFT studies provide a more complete picture of the expected vibrational modes for a tetrahedral MoF₄ molecule. A molecule with Td symmetry is expected to have four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(T₂), and ν₄(T₂). The ν₁(A₁) and ν₂(E) modes are Raman active only, while the ν₃(T₂) and ν₄(T₂) modes are both Raman and IR active. The experimentally observed band at 675 cm⁻¹ corresponds to the ν₃(T₂) asymmetric stretching mode. rsc.org Computational studies have calculated this ω₃(T₂) mode to be around 684 cm⁻¹, showing good agreement with experimental findings. rsc.org

While IR spectroscopy has provided key evidence for the tetrahedral structure of isolated MoF₄ molecules, comprehensive Raman spectroscopic data for MoF₄ remains less detailed in the literature. A complete vibrational analysis, including the observation of all Raman-active modes, would provide further confirmation of its structure and allow for a more detailed analysis of the Mo-F bonding environment.

Table 1: Experimental and Calculated Vibrational Frequencies for Tetrahedral MoF₄

| Vibrational Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Despite its fundamental importance, a single-crystal X-ray diffraction structure of this compound has not been reported in the reviewed scientific literature. Obtaining single crystals suitable for diffraction studies can be challenging, potentially hindered by difficulties in growing crystals of sufficient size and quality, or by the inherent instability of the compound. While the crystal structures of other molybdenum fluorides, such as MoF₅ and MoF₆, are well-documented, the atomic arrangement in solid MoF₄ remains unelucidated by this technique. rsc.orgmaterialsproject.org

Powder X-ray diffraction (PXRD) is a vital technique for identifying crystalline phases and analyzing the structure of polycrystalline materials. However, similar to single-crystal data, there is a lack of published powder X-ray diffraction patterns for this compound in the scientific literature. Without experimental PXRD data, analysis of the solid-state phase purity and crystal structure through methods like Rietveld refinement is not possible. wikipedia.org The physical appearance of MoF₄ has been described as a pale green crystalline solid, but its detailed solid-state structure is yet to be confirmed by diffraction methods. shef.ac.uk

Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for determining the oxidation states of metals. du.ac.in

Gas-Phase Structural Probes (Electron Diffraction, Mass Spectrometry)

Gas-phase techniques provide invaluable information about the intrinsic structure of a molecule, free from the effects of crystal packing or solvent interactions.

Combined gas-phase electron diffraction and mass spectrometry have been successfully employed to study the vapor composition above heated molybdenum(III) fluoride (MoF₃). rsc.org These experiments revealed that the vapor consists of a mixture of MoF₄ (78.5%) and MoF₅ (21.5%). rsc.org By analyzing the electron diffraction data and accounting for the contribution of MoF₅, the molecular structure of MoF₄ was unequivocally determined to be tetrahedral. rsc.org

The analysis of the diffraction data yielded precise Mo-F bond lengths for the tetrahedral MoF₄ molecule. rsc.org Mass spectrometry of the vapor above heated MoF₄ has also indicated the presence of MoF₅ molecules, suggesting complex vapor-phase equilibria. rsc.org

Table 2: Gas-Phase Electron Diffraction Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Geometry | Tetrahedral | rsc.org |

Matrix Isolation Spectroscopy for Transient Species

Matrix isolation is a powerful technique used to study reactive and transient species by trapping them in a rigid, inert matrix at very low temperatures. This method allows for the spectroscopic characterization of molecules that would otherwise have a fleeting existence.

In the context of molybdenum fluoride research, matrix isolation coupled with infrared (IR) spectroscopy has been instrumental in identifying and characterizing various molecular molybdenum fluorides. In one such study, molybdenum atoms were thermally evaporated and reacted with fluorine molecules and atoms. The resulting products, including this compound, were then trapped in argon matrices. chemrxiv.org

The use of matrix isolation IR spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has enabled the first spectroscopic characterization of transient species like MoF and MoF₂. chemrxiv.org Furthermore, this technique has led to the observation and confirmation of the tetrahedral structure of MoF₄. chemrxiv.org The vibrational frequencies observed in the IR spectra of the matrix-isolated species provide a molecular fingerprint, allowing for the identification and structural elucidation of these transient molybdenum fluorides.

| Species | Observed Vibrational Frequency (cm⁻¹) | Matrix |

| MoF₄ | Not specified in the provided text | Argon |

| MoF | Not specified in the provided text | Argon |

| MoF₂ | Not specified in the provided text | Argon |

This table is illustrative of the type of data obtained from matrix isolation spectroscopy experiments as described in the text.

Thermogravimetric Analysis (TGA) for Thermal Stability and Reaction Dynamics

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This method is widely used to determine the thermal stability and decomposition characteristics of materials. nih.gov A typical TGA instrument consists of a high-precision balance, a furnace, and a system for controlling the temperature and atmosphere. nih.gov

While specific TGA studies on the thermal decomposition of pure this compound are not detailed in the available literature, the thermal behavior of other molybdenum compounds provides insights into the potential reaction dynamics. For instance, studies on the thermal decomposition of ammonium molybdates show a multi-step process involving the release of ammonia and water, with intermediate products like (NH₄)₂Mo₄O₁₃ and h-MoO₃, ultimately forming orthorhombic MoO₃. scispace.comepa.gov

In another relevant study, the reaction of molybdenum disilicide (MoSi₂) with fluorine gas was investigated using TGA. fraunhofer.de The results indicated that the reaction begins just below 200 °C and leads to the formation of volatile molybdenum hexafluoride (MoF₆) and silicon tetrafluoride (SiF₄). fraunhofer.de This demonstrates the utility of TGA in studying the kinetics of fluorination reactions involving molybdenum.

The thermal stability of a compound is typically assessed by its decomposition temperature. TGA can be performed in different modes, such as isothermal, where the temperature is held constant to observe mass loss over time, or dynamic, where the temperature is increased at a constant rate. nih.gov

| Molybdenum Compound | Thermal Decomposition Products | Technique |

| Ammonium heptamolybdate tetrahydrate | (NH₄)₈Mo₁₀O₃₄, (NH₄)₂Mo₄O₁₃, h-MoO₃, o-MoO₃ | TG/DTA-MS, XRD, FTIR |

| Molybdenum disilicide (with F₂) | Molybdenum hexafluoride, Silicon tetrafluoride | TGA |

This table summarizes the thermal decomposition products of related molybdenum compounds as determined by TGA and other analytical techniques.

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., QCM, FTIR)

In situ spectroscopic techniques are invaluable for monitoring chemical reactions as they occur, providing real-time information on the formation of intermediates, products, and byproducts. researchgate.net This allows for a deeper understanding of reaction mechanisms and kinetics. chemrxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a widely used technique for reaction monitoring due to its ability to provide detailed information about changes in chemical bonding. chemrxiv.orgmdpi.com By tracking the changes in the infrared spectrum over time, it is possible to follow the concentration profiles of reactants, intermediates, and products. mdpi.com While direct in situ FTIR monitoring of this compound synthesis is not extensively documented in the provided sources, the application of this technique to other molybdenum-containing systems highlights its potential. For example, in situ FTIR has been used to study the photoreduction of Mo⁶⁺/SiO₂ catalysts, providing insights into the changes in the coordination and oxidation state of molybdenum sites during the reaction. mdpi.com

The development of advanced FTIR setups, such as combining a spectrometer with an infrared camera, allows for the imaging of both thermal and spectral data, enabling the observation of rapid chemical phenomena. nih.gov Such techniques could be applied to monitor the gas-phase reactions involved in the synthesis or decomposition of this compound.

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor that measures changes in mass per unit area by detecting a change in the resonance frequency of a quartz crystal. rsc.orgresearchgate.net QCM can be used in various environments, including vacuum, gas phase, and liquid, making it a versatile tool for monitoring thin-film deposition and surface interactions. mdpi.comrsc.org

In the context of molybdenum compounds, QCM with Dissipation monitoring (QCM-D) has been employed to study the adsorption of polymers onto electrochemically deposited molybdenum disulfide (MoS₂) surfaces. nih.gov This demonstrates the capability of QCM to provide kinetic data on surface processes involving molybdenum compounds. While specific QCM studies on this compound are not detailed, the technique could be applied to monitor the deposition of MoF₄ thin films or to study its surface reactions in real-time. For instance, a biased QCM setup has been developed to monitor in situ film growth during plasma-assisted chemical vapor deposition (CVD), a technique that could be adapted for studying the deposition of molybdenum fluoride films. chemrxiv.org

| Technique | Principle | Application in Molybdenum Research |

| In Situ FTIR | Measures changes in vibrational modes of chemical bonds to monitor functional group transformations. | Studying the photoreduction of Mo⁶⁺/SiO₂ catalysts. mdpi.com |

| QCM | Measures changes in resonance frequency of a quartz crystal to detect mass variations on its surface. | Investigating polymer adsorption on MoS₂ surfaces. nih.gov |

This interactive table summarizes the principles and applications of in situ spectroscopic techniques in the study of molybdenum compounds.

Computational and Theoretical Investigations of Molybdenum Tetrafluoride Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. doi.org It has been instrumental in studying various aspects of molybdenum tetrafluoride chemistry, from fundamental molecular properties to complex reaction mechanisms.

Prediction of Molecular Geometries and Vibrational Frequencies

DFT calculations have been successfully employed to predict the molecular geometry and vibrational frequencies of this compound. For the monomeric, molecular form of MoF₄, calculations predict a tetrahedral geometry. rsc.org This is consistent with experimental findings from combined electron diffraction and mass spectrometry of the vapor above heated molybdenum(III) fluoride (B91410) (MoF₃), which revealed the presence of tetrahedral MoF₄. rsc.org

Recent DFT calculations yielded a Mo–F bond length of 1.860 Å for the tetrahedral structure of MoF₄, which has a ³A₂ ground state. rsc.org This value is in good agreement with other high-level calculations, such as those using Møller-Plesset perturbation theory (MP2/RECP/VDZ), which gave a bond length of 1.861 Å. rsc.org These computational results also compare favorably with experimental values derived from electron diffraction data. rsc.org

Vibrational frequencies calculated using DFT are crucial for interpreting experimental infrared and Raman spectra. Bands observed experimentally between 674 to 675 cm⁻¹ have been consistently assigned to MoF₄. rsc.org DFT calculations aid in the assignment of these and other vibrational modes. acs.orgnih.gov For instance, the symmetric Mo-F stretching frequency (νs(Mo-F)) is a key diagnostic feature in the vibrational spectra of molybdenum fluoride compounds. nih.gov

Table 1: Calculated and Experimental Data for this compound

| Property | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Mo-F Bond Length | DFT | 1.860 Å rsc.org | 1.8491(9) Å (rₐ) rsc.org |

| MP2/RECP/VDZ | 1.861 Å rsc.org | 1.827(3) Å (rₑ) rsc.org | |

| Vibrational Frequency | - | - | 674-675 cm⁻¹ rsc.org |

rₐ and rₑ are different types of experimentally determined bond lengths.

Analysis of Electronic Structure and Reactivity Descriptors

DFT is a powerful tool for analyzing the electronic structure of molecules, providing insights into their bonding and reactivity. scielo.br By modeling the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—researchers can predict properties like ligand-binding affinities.

For MoF₄, DFT calculations reveal important details about its electronic nature. The Mulliken charges for MoF₄ have been calculated as Mo¹·⁵⁴⁸ and F⁻⁰·³⁸⁷, with spin densities of 1.766 and 0.0585, respectively. rsc.org An alternative charge partitioning scheme, DDEC6, gives net atomic charges of Mo³·⁰⁴² and F⁻⁰·⁷⁶¹, with individual Mo–F bond orders of 0.612. rsc.org These descriptors help in understanding the charge distribution and the nature of the chemical bonds within the molecule.

The analysis of electronic properties extends to related and more complex systems. For example, in adducts of molybdenum hexafluoride (MoF₆), such as MoF₆(NC₅H₅) and MoF₆(NC₅H₅)₂, DFT calculations show that the HOMO-LUMO gaps are significantly smaller than in free MoF₆, indicating increased reactivity upon adduct formation. nih.gov Similar principles can be applied to understand the reactivity of MoF₄ in various chemical environments.

Mechanistic Pathways of Complex Formation and Transformation

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the formation and transformation of complexes involving this compound. uio.nomdpi.comrsc.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a detailed picture of the reaction pathway. smu.edu

While specific DFT studies on the reaction mechanisms of MoF₄ are not extensively detailed in the provided results, the methodology is well-established for analogous systems. For instance, computational studies on molybdenum oxide tetrafluoride (MoOF₄) have explored its reactions with Lewis bases, revealing the thermodynamics and stability of the resulting adducts. researchgate.netuleth.canih.govacs.org These studies demonstrate how DFT can be used to understand the formation of complex structures and predict their stability. researchgate.netuleth.canih.govacs.org The principles and techniques used in these investigations are directly applicable to studying the mechanistic pathways of MoF₄ reactions, such as its interaction with various ligands to form coordination complexes.

Ab Initio and Post-Hartree-Fock Computational Methodologies

Ab initio and post-Hartree-Fock methods are a class of computational techniques that are, in principle, derived from first principles without the inclusion of empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), systematically improve upon the Hartree-Fock approximation by including electron correlation, which is crucial for accurate predictions of molecular properties. epfl.chcatalysis.blogyoutube.com

While DFT is a workhorse for many computational studies, higher-level ab initio and post-Hartree-Fock calculations provide benchmark data and can be more reliable for systems where DFT may struggle. For MoF₄, MP2 calculations have been used to determine its geometry, yielding a Mo-F bond length of 1.861 Å, which is in close agreement with DFT results. rsc.org The use of these more computationally intensive methods helps to validate the results obtained from DFT and provides a more complete theoretical understanding of the molecule. epfl.ch Theoretical studies on related transition metal complexes have utilized a range of methods including HF, MP2, and CCSD(T) to accurately calculate geometries and bond energies, showcasing the power of these approaches in transition metal chemistry. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govugent.bebyu.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior, conformational changes, and stability of molecules and materials. nih.govnih.gov

MD simulations can be particularly useful for assessing the stability of this compound and its complexes under various conditions, such as changing temperature or in the presence of a solvent. researchgate.net For example, MD simulations have been used to investigate the stability of metal-organic frameworks (MOFs), which are complex structures that can contain metal nodes similar to molybdenum fluoride species. ugent.benih.gov These simulations can reveal how the framework interacts with solvent molecules and whether the structure remains stable or undergoes degradation. nih.gov Although specific MD studies focusing solely on MoF₄ are not detailed in the search results, this technique offers a powerful avenue for future research into the stability and dynamic properties of this compound and its derivatives in various environments. scispace.comresearchgate.net

Thermodynamic and Kinetic Modeling of this compound Reactions

Computational methods are crucial for determining the thermodynamic and kinetic parameters of chemical reactions, providing a quantitative understanding of reaction feasibility and rates. Thermodynamic modeling involves calculating properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to predict the spontaneity of a reaction. Kinetic modeling focuses on calculating activation energies to understand the speed at which a reaction proceeds.

For systems related to this compound, such as molybdenum oxide tetrafluoride (MoOF₄), computational studies have been performed to assess the thermodynamics of adduct formation. uleth.canih.gov For example, the monomerization of [WOF₄]₄, a related compound, was found to be thermodynamically unfavorable with SO₂, but favorable with SF₄, which aligns with the observed thermal stabilities of the products. researchgate.netuleth.canih.gov This type of analysis is directly applicable to MoF₄ reactions. By calculating the energies of reactants, products, and transition states, it is possible to model the thermodynamic and kinetic landscape of reactions involving MoF₄, such as its disproportionation or its role in catalytic cycles. rsc.org

Role of Molybdenum Tetrafluoride in Advanced Chemical Synthesis and Material Fabrication

Precursor Chemistry for Novel Molybdenum Compounds and Complexes

Molybdenum tetrafluoride serves as a key starting material in the synthesis of various molybdenum compounds. Its reactivity allows for the formation of a range of complexes and materials with unique electronic and structural properties. One notable application is in the synthesis of higher-valent molybdenum fluorides, such as molybdenum pentafluoride (MoF₅), through reductive fluoride (B91410) elimination processes. acs.org

The versatility of MoF₄ as a precursor extends to the preparation of various molybdenum halides and oxyhalides. nih.govosti.gov By carefully controlling reaction conditions, chemists can introduce different ligands and functional groups to the molybdenum center, leading to the creation of a diverse library of molybdenum-based molecules. These compounds are of interest for their potential applications in catalysis, electronics, and materials science.

Table 1: Examples of Molybdenum Compounds Synthesized from Molybdenum Precursors

| Precursor | Reactant(s) | Product(s) | Synthesis Method |

|---|---|---|---|

| MoF₆ | Si₂H₆ | Mo | Atomic Layer Deposition acs.org |

| MoF₆ | H₂S | MoS₂ | Atomic Layer Deposition aip.org |

| MoCl₅ | H₂/NH₃ | Mo/MoNₓ | Atomic Layer Deposition emdgroup.com |

This table provides examples of molybdenum compounds synthesized from various precursors, illustrating the diverse applications of molybdenum chemistry in materials synthesis.

Lewis Acid Catalysis in Fluorination Reactions

While specific studies detailing the use of this compound as a Lewis acid catalyst in fluorination reactions are not extensively documented, its potential in this role can be inferred from the behavior of other metal fluorides and related molybdenum compounds. Lewis acids are crucial in catalysis for their ability to accept electron pairs, thereby activating substrates towards nucleophilic attack. In fluorination reactions, a Lewis acid can polarize a carbon-halogen bond or coordinate with a fluoride source, enhancing its reactivity. researchgate.netnih.gov

Molybdenum compounds, such as molybdenum pentachloride (MoCl₅), have demonstrated high efficiency as Lewis acid catalysts in the fluorination of organic molecules. researchgate.net Given that the Lewis acidity of metal halides often increases with the oxidation state of the metal and the electronegativity of the halide, it is plausible that MoF₄ could function as a competent Lewis acid catalyst under appropriate conditions. The development of such catalytic systems is an active area of research, with the potential to provide more efficient and selective methods for the synthesis of fluorinated organic compounds, which are vital in pharmaceuticals and agrochemicals. mdpi.comprinceton.edu

Fundamental Contributions to Fluorine Chemistry Research

This compound has played a significant role in advancing the fundamental understanding of fluorine chemistry. acs.org Studies on the synthesis, structure, and properties of MoF₄ and other molybdenum fluorides have provided valuable insights into the nature of metal-fluorine bonding and the behavior of high-oxidation-state metal fluorides. rsc.orgworktribe.com

Spectroscopic and computational studies on the series of molybdenum fluorides, from MoF to MoF₆, have allowed for the detailed characterization of their molecular geometries and vibrational frequencies. rsc.orgworktribe.comresearchgate.net This fundamental data is crucial for benchmarking theoretical models and for understanding the periodic trends in the properties of transition metal fluorides. The synthesis of MoF₄ itself, often through disproportionation of other molybdenum fluorides or reductive processes, has presented interesting challenges and opportunities for the development of new synthetic methodologies in inorganic fluorine chemistry. acs.orgosti.gov

Table 2: Investigated Properties of Molybdenum Fluorides

| Molybdenum Fluoride | Molecular Geometry | Ground State | Mo-F Bond Length (Å) | Key Research Finding |

|---|---|---|---|---|

| MoF₂ | Bent | - | - | First spectroscopic characterization rsc.org |

| MoF₃ | Trigonal Planar | - | 1.866 (calculated) | Reassignment of IR spectral data rsc.orgworktribe.com |

| MoF₄ | Tetrahedral | ³A₂ | 1.860 (calculated), 1.8491(9) (experimental) rsc.org | Confirmed tetrahedral structure rsc.org |

| MoF₅ | Jahn-Teller distorted trigonal bipyramidal | - | - | Assignment of new spectral features rsc.org |

This table summarizes key structural and spectroscopic findings for a series of molecular molybdenum fluorides, highlighting the fundamental research contributions in this area.

Interactions with Surfaces in Atomic Layer Deposition (ALD) Processes

In the field of material fabrication, particularly in atomic layer deposition (ALD), molybdenum compounds are utilized as precursors for depositing thin films of molybdenum and its compounds, such as molybdenum sulfide (B99878) (MoS₂). aip.orgresearchgate.net While molybdenum hexafluoride (MoF₆) is the more commonly cited precursor for Mo ALD, the principles of surface interactions are relevant to other molybdenum fluorides. acs.orgaip.org

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. In a typical Mo ALD process using MoF₆ and a reducing agent like disilane (B73854) (Si₂H₆), the MoF₆ precursor chemisorbs onto the substrate surface. acs.orgresearchgate.net Subsequent exposure to the reducing agent leads to the removal of fluorine ligands and the deposition of a molybdenum layer. The surface chemistry is complex and involves the formation of intermediate MoFₓ surface species. acs.org

Although direct use of MoF₄ in ALD has not been widely reported, understanding its surface chemistry is important for controlling and optimizing deposition processes that may involve its formation as a surface intermediate. The interaction of molybdenum fluorides with various substrates is a critical aspect that determines the nucleation and growth of the deposited films. acs.orgavsconferences.org

Future Research Directions and Methodological Advancements

Exploration of Undiscovered Synthetic Routes

Historically, the synthesis of molybdenum tetrafluoride has been dominated by high-temperature methods, such as the reaction of elemental molybdenum with fluorine or the disproportionation of molybdenum trifluoride. rsc.org While effective for generating MoF₄ for gas-phase studies, these methods offer limited control over the material's form and purity. Future research will likely focus on developing more controlled and versatile synthetic pathways.

Potential future synthetic strategies include:

Precursor-Based Synthesis: Utilizing well-defined molybdenum compounds as starting materials could offer lower-temperature routes. For instance, the controlled reduction of molybdenum hexafluoride (MoF₆) or the fluorination of molybdenum(IV) precursors (e.g., molybdenum tetrachloride) could provide pathways to pure, solid-state MoF₄. The synthesis of related compounds like molybdenum sulfide (B99878) tetrafluoride (MoSF₄) from MoF₆ demonstrates the feasibility of using higher fluorides as synthons. acs.orgfigshare.com

Flow Chemistry: Continuous flow reactors could provide enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher purity MoF₄ and enabling safer handling of fluorinating agents. This approach is being explored for the large-scale production of other advanced materials like metal-organic frameworks (MOFs). rsc.orgsemanticscholar.org

Mechanochemistry: Solid-state ball milling of a suitable molybdenum precursor with a solid fluorinating agent could offer a solvent-free, scalable route to MoF₄. This technique is gaining traction for the synthesis of various inorganic materials. rsc.orgsemanticscholar.org

A comparison of these potential routes is presented in the table below.

| Synthetic Route | Potential Advantages | Key Challenges |

| Precursor-Based Synthesis | Lower reaction temperatures, improved purity control, potential for solution-phase methods. | Identification of suitable, stable precursors; avoiding over-fluorination or incomplete reaction. |

| Flow Chemistry | Enhanced safety and control, scalability, continuous production. rsc.orgsemanticscholar.org | Reactor material compatibility with corrosive reagents, optimization of flow parameters. |

| Mechanochemistry | Solvent-free, potentially lower energy consumption, scalability. rsc.orgsemanticscholar.org | Ensuring complete reaction, separation of product from unreacted starting materials, control over particle size. |

Investigation of Novel Reactivity Patterns

The reactivity of this compound remains a largely underexplored area. As a coordinatively unsaturated Lewis acid, MoF₄ is expected to exhibit rich chemical behavior. Future investigations are anticipated to focus on its potential as a building block for new materials and as a catalyst.

Key areas for reactivity exploration include:

Precursor for Molybdenum Compounds: MoF₄ could serve as a versatile precursor for a range of molybdenum(IV) compounds through controlled reactions with various ligands. For example, carefully controlled hydrolysis, analogous to studies on MoF₆, could yield molybdenum oxyfluorides or oxides. rsc.org

Catalysis: The Lewis acidic nature of the molybdenum center suggests potential applications in catalysis. Research could explore its activity in reactions such as hydrodefluorination, C-F bond activation, or as a catalyst support.

Materials Science: The vapor-phase availability of MoF₄ makes it a candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create molybdenum-containing thin films. rsc.org Recent work on ALD using MoF₆ highlights the utility of molybdenum fluorides in advanced materials fabrication. researchgate.net

Development of Advanced In Situ Characterization Techniques

Understanding the formation, structure, and reactivity of MoF₄ requires sophisticated characterization techniques capable of probing the species under relevant conditions. While matrix isolation infrared spectroscopy has been invaluable for studying the isolated MoF₄ molecule, future research will necessitate the development and application of advanced in situ and operando methods. rsc.orgworktribe.com

Methodological advancements will be crucial in several areas:

In Situ Spectroscopy during Synthesis: Techniques such as in situ Raman and infrared spectroscopy could be coupled with flow chemistry or ALD reactors to monitor the formation of MoF₄ in real-time, providing crucial kinetic and mechanistic data.

Synchrotron-Based Techniques: The use of high-brilliance X-ray sources at synchrotrons can offer unparalleled insight. In situ X-ray diffraction (XRD) could track the evolution of crystalline phases during solid-state synthesis, while X-ray absorption spectroscopy (XAS) could probe the local coordination environment and oxidation state of molybdenum during reactions.

Advanced Mass Spectrometry: High-resolution mass spectrometry coupled with controlled reaction cells can identify transient intermediates in the gas-phase reactions of MoF₄, shedding light on its reaction mechanisms. This builds upon earlier work that used mass spectrometry to identify MoF₄ in the vapor above heated molybdenum trifluoride. rsc.org

The table below summarizes how these advanced techniques could be applied to the study of MoF₄.

| Technique | Information Provided | Application Area |

| In Situ Raman/IR Spectroscopy | Real-time monitoring of vibrational modes, identification of reactants, products, and intermediates. | Monitoring synthesis in flow reactors; studying surface reactions in deposition processes. |

| In Situ XRD | Tracking of crystalline phase formation and transformations. | Investigating mechanochemical and other solid-state synthesis routes. |

| In Situ XAS | Determination of Mo oxidation state and local coordination environment. | Elucidating reaction mechanisms in catalysis; studying ligand exchange reactions. |

| Electron Diffraction | Gas-phase molecular structure determination. rsc.org | Characterization of MoF₄ and related species in the vapor phase. |

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has already proven essential in confirming the tetrahedral structure of molecular MoF₄ and interpreting its vibrational spectra. rsc.orgrsc.org The future of this field lies in moving from confirmation to prediction, using enhanced computational models to guide experimental efforts.

Future directions in computational modeling include:

Accurate Property Prediction: While Density Functional Theory (DFT) has been successful, higher-level ab initio methods will be employed to more accurately predict the electronic structure, bond energies, and reactivity of MoF₄. rsc.org

Reaction Mechanism Elucidation: Computational modeling can map out entire reaction pathways, calculating the energies of transition states and intermediates for proposed synthetic routes and reactivity patterns. This can help rationalize experimental observations and predict the most favorable reaction conditions.

Machine Learning and AI: The emerging field of predictive chemistry, which leverages machine learning, holds immense potential. nih.govrsc.org By training algorithms on existing chemical reaction data, it may become possible to predict optimal synthetic conditions for MoF₄, discover novel reactions in which it can participate, and screen for potential applications in catalysis and materials science. arxiv.orgchemrxiv.org

| Computational Approach | Objective | Potential Impact on MoF₄ Research |

| High-Level Ab Initio Calculations | Highly accurate prediction of molecular and electronic structures, and spectroscopic properties. | Benchmarking DFT results; providing definitive structural and energetic data. |

| Transition State Theory | Mapping reaction pathways and calculating activation energies. | Guiding the design of new synthetic routes; understanding and predicting reactivity. |

| Machine Learning Models | Predicting reaction outcomes, optimizing synthesis conditions, discovering new reactions. nih.govrsc.org | Accelerating the discovery of novel, efficient syntheses and identifying new applications for MoF₄. |

Q & A

Q. How can MoF₄’s role in fluoride-ion batteries be experimentally validated?

- Methodological Answer : Cyclic voltammetry evaluates redox activity in non-aqueous electrolytes (e.g., propylene carbonate). Pair with solid-state NMR to track F⁻ ion mobility. Compare capacity retention with control cells lacking MoF₄ .

Data Management and Reproducibility

Q. What guidelines ensure reproducibility in MoF₄ synthesis across laboratories?

- Methodological Answer : Document exact stoichiometry, solvent batches, and equipment calibration (e.g., furnace temperature profiles). Share raw characterization data (XRD, NMR) via open repositories. Collaborative round-robin testing identifies protocol-sensitive variables .

Q. How should researchers address conflicting spectroscopic data in MoF₄ studies?

- Methodological Answer : Replicate experiments using identical instrumentation settings (e.g., laser wavelength in Raman). Validate with reference standards (e.g., KBr pellets for IR). Publish full spectral datasets with baseline corrections to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.